3-(1,3-Benzodioxol-5-yl)-5-[(3-methylsulfanylphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-[(3-methylsulfanylphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a benzodioxole ring, a methylsulfanylphenyl group, and a tetrahydropyrazolopyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-[(3-methylsulfanylphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methylsulfanylphenyl Group: This step might involve a nucleophilic substitution reaction where a methylsulfanyl group is introduced to a phenyl ring.
Construction of the Tetrahydropyrazolopyridine Core: This could be synthesized through a series of cyclization reactions involving hydrazine derivatives and pyridine precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the aromatic rings or nitrogen-containing heterocycles.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Possible inhibitors of specific enzymes due to their structural features.
Receptor Binding: Potential to bind to biological receptors, influencing various physiological processes.
Medicine
Drug Development: Exploration as potential therapeutic agents for various diseases.
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-[(3-methylsulfanylphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function, leading to downstream effects.
Affect Cellular Pathways: Influence various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Pyrazolopyridine Derivatives: Compounds with similar core structures.
Methylsulfanylphenyl Compounds: Compounds with similar substituents.
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-yl)-5-[(3-methylsulfanylphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its specific combination of functional groups and ring systems, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(3-methylsulfanylphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-16-4-2-3-14(9-16)11-24-8-7-18-17(12-24)21(23-22-18)15-5-6-19-20(10-15)26-13-25-19/h2-6,9-10H,7-8,11-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEQLKXRUUQPNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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